![molecular formula C28H32N4O3S2 B2456619 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide CAS No. 392320-69-3](/img/structure/B2456619.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

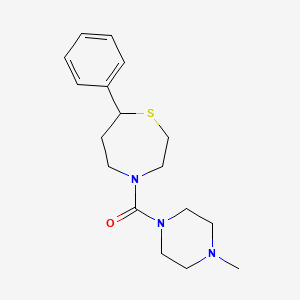

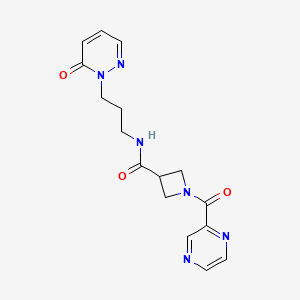

The molecular structure of this compound is complex, featuring an adamantyl group, a thiadiazol group, a benzyl group, and a dimethylsulfamoyl group. The adamantyl group is a type of bulky, three-dimensional structure that can impart unique properties to the compound . The thiadiazol group is a heterocyclic moiety that can contribute to the compound’s reactivity .Scientific Research Applications

Carbonic Anhydrase Inhibition

Structural Impact on Inhibition Efficacy : Research has explored the inhibitory activity of sulfonamides incorporating adamantyl moieties against human carbonic anhydrase isoforms, highlighting the significance of structural components like the benzenesulfonamide and 1,3,4-thiadiazole-sulfonamide fragments. The variation in these structures affects their inhibition efficacy and binding within the enzyme active site, offering insights into the design of carbonic anhydrase inhibitors for therapeutic applications (Biswas et al., 2013).

Anticancer Activity

Synthesis and Evaluation Against Cancer Cell Lines : A study on Schiff's bases containing a thiadiazole scaffold and benzamide groups demonstrated promising anticancer activity against several human cancer cell lines, including melanoma and leukemia. The research underlines the potential of these compounds as anticancer agents, supported by molecular docking studies to predict the mechanism of action (Tiwari et al., 2017).

Noncovalent Interactions Analysis

Quantitative Assessment of Noncovalent Interactions : Another study focused on adamantane-1,3,4-thiadiazole hybrid derivatives, analyzing their intra- and intermolecular interactions through crystallography and quantum theory. This research provides valuable insights into the nature of these interactions, essential for understanding the stability and behavior of such compounds in various environments (El-Emam et al., 2020).

Antimicrobial and Anti-Inflammatory Activities

Evaluation of Novel Derivatives : The synthesis and testing of new 1-adamantyl-1,3,4-thiadiazole derivatives for in vitro activities against bacteria and fungi revealed certain compounds with significant antimicrobial properties. Additionally, the in vivo anti-inflammatory activity of these compounds was determined, highlighting their therapeutic potential (Kadi et al., 2010).

Material Science Applications

Polyamide-Imides Containing Adamantyl Groups : In materials science, the synthesis of new polyamide-imides containing pendent adamantyl groups has been reported. These compounds exhibit high thermal stability and mechanical strength, making them suitable for advanced material applications (Liaw & Liaw, 2001).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of adamantane-1,3,4-thiadiazole hybrid derivatives . These derivatives have been known for their diverse applications in the medical, agricultural, and material science fields . .

Mode of Action

It’s known that the adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and their crystal structures have been determined . The structures revealed that the orientation of the amino group is different in non-halogenated structures . Intra- and intermolecular interactions were characterized on the basis of the quantum theory of atoms-in-molecules (QTAIM) approach .

Biochemical Pathways

The 1,3,4-thiadiazole nucleus represents the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation

Result of Action

It’s known that adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and their crystal structures have been determined . The structures revealed that the orientation of the amino group is different in non-halogenated structures .

Action Environment

It’s known that the adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and their crystal structures have been determined . The structures revealed that the orientation of the amino group is different in non-halogenated structures .

properties

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O3S2/c1-31(2)37(34,35)24-10-8-23(9-11-24)25(33)32(18-19-6-4-3-5-7-19)27-30-29-26(36-27)28-15-20-12-21(16-28)14-22(13-20)17-28/h3-11,20-22H,12-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWCISMSUOOWJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone](/img/structure/B2456539.png)

![6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2456541.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456543.png)

![2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B2456548.png)

![2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid](/img/structure/B2456549.png)

![Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2456554.png)

![1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2456555.png)